rac-Ketoprofen Tris Base Amide
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Overview
Description
rac-Ketoprofen Tris Base Amide, also known as 3-Benzoyl-N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-α-methyl-benzeneacetamide, is a derivative of ketoprofen. It is a compound with significant applications in various fields, including chemistry, biology, and medicine. The molecular formula of this compound is C20H23NO5, and it has a molecular weight of 357.15762285 g/mol .
Preparation Methods
The synthesis of rac-Ketoprofen Tris Base Amide involves several steps. One common method includes the reaction of ketoprofen with tris(hydroxymethyl)aminomethane under specific conditions. The reaction typically requires a catalyst and is carried out at a controlled temperature to ensure the desired product is obtained with high purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities .
Chemical Reactions Analysis
rac-Ketoprofen Tris Base Amide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur with nucleophiles or electrophiles, depending on the reaction conditions.
Common reagents used in these reactions include acids, bases, and solvents like ethanol or methanol. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
rac-Ketoprofen Tris Base Amide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of rac-Ketoprofen Tris Base Amide involves the inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of prostaglandins via the arachidonic acid pathway. By inhibiting COX-2, the compound reduces inflammation and pain . The molecular targets and pathways involved include the binding of the compound to the active site of COX-2, preventing the conversion of arachidonic acid to prostaglandins.
Comparison with Similar Compounds
rac-Ketoprofen Tris Base Amide can be compared with other similar compounds, such as:
Ketoprofen: The parent compound, which is widely used as a nonsteroidal anti-inflammatory drug (NSAID).
Dexketoprofen: The (S)-enantiomer of ketoprofen, which has higher potency and fewer side effects compared to the racemic mixture.
Ketoprofen-Chalcone-Amide Hybrids: These compounds are synthesized for their potential acetylcholinesterase inhibitory activity, which may be useful in the treatment of Alzheimer’s disease.
Properties
Molecular Formula |
C20H23NO5 |
---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
2-(3-benzoylphenyl)-N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]propanamide |
InChI |
InChI=1S/C20H23NO5/c1-14(19(26)21-20(11-22,12-23)13-24)16-8-5-9-17(10-16)18(25)15-6-3-2-4-7-15/h2-10,14,22-24H,11-13H2,1H3,(H,21,26) |
InChI Key |
XLVOGCLORTXKJL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)NC(CO)(CO)CO |
Origin of Product |
United States |
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